molecular formula C11H23NO3 B13748987 2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine CAS No. 1184920-67-9

2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine

Cat. No.: B13748987
CAS No.: 1184920-67-9
M. Wt: 217.31 g/mol
InChI Key: LFEYFGZUGNPJPA-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine is an organic compound with the molecular formula C11H23NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a methoxyethoxyethoxymethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine typically involves the reaction of piperidine with a suitable alkylating agent. One common method is the reaction of piperidine with 2-(2-(2-methoxyethoxy)ethoxy)methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methoxyethoxyethoxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules. The piperidine ring can participate in hydrogen bonding, hydrophobic interactions, or π-π stacking, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Methoxyethoxy)ethoxy]ethanol: A related compound with similar structural features but lacks the piperidine ring.

    2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: Contains a carboxylic acid group instead of the piperidine ring.

    Triethylene glycol monomethyl ether: Similar in structure but without the piperidine moiety.

Uniqueness

2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine is unique due to the presence of both the piperidine ring and the methoxyethoxyethoxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The piperidine ring provides a versatile scaffold for chemical modifications, while the methoxyethoxyethoxymethyl group enhances solubility and bioavailability .

Properties

CAS No.

1184920-67-9

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxymethyl]piperidine

InChI

InChI=1S/C11H23NO3/c1-13-6-7-14-8-9-15-10-11-4-2-3-5-12-11/h11-12H,2-10H2,1H3

InChI Key

LFEYFGZUGNPJPA-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCC1CCCCN1

Origin of Product

United States

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